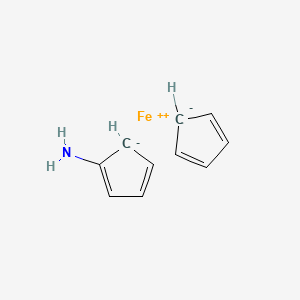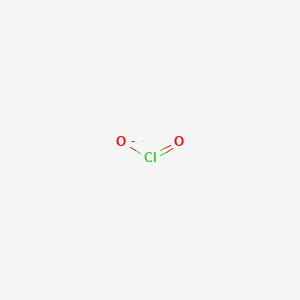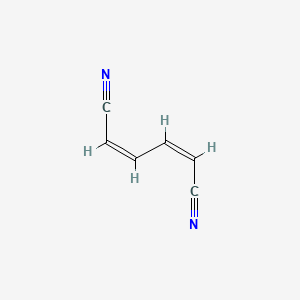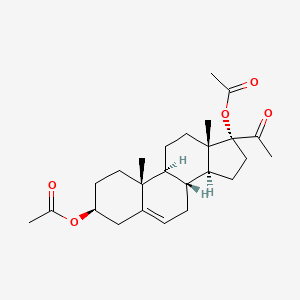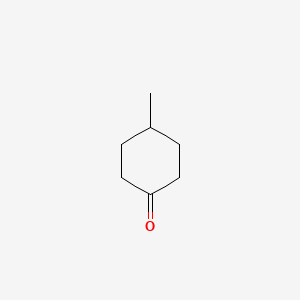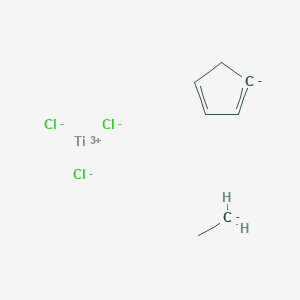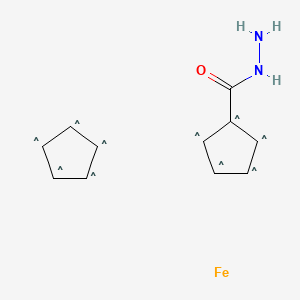
CID 91659119
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 91659119, also known as ferrocenecarbohydrazide, is an organometallic compound with the molecular formula C11H12FeN2O. It is a derivative of ferrocene, which consists of an iron atom sandwiched between two cyclopentadienyl rings.
作用机制
Target of Action
(Hydrazinocarbonyl)ferrocene, like other ferrocene-based compounds, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with GPX4, inhibiting its function . This inhibition leads to an increase in cellular reactive oxygen species (ROS) and lipid peroxidation (LPO), triggering ferroptosis . Ferrocene, a component of (Hydrazinocarbonyl)ferrocene, plays a dual role in this process. It acts as a bioisostere motif, maintaining the inhibition capacity of certain molecules with GPX4, and also as a ROS producer to enhance the vulnerability to ferroptosis of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by (Hydrazinocarbonyl)ferrocene is the ferroptosis pathway . Ferroptosis is a form of programmed cell death caused by increased cellular ROS and LPO . The compound’s action on GPX4 leads to an increase in ROS and LPO, thereby inducing ferroptosis . This pathway plays a crucial role in various diseases, including cancer, neurodegeneration, and ischemic disease .
Pharmacokinetics
They are soluble in organic solvents, and their lipophilicity facilitates penetration through cellular and nuclear membranes . These properties likely contribute to the bioavailability of (Hydrazinocarbonyl)ferrocene.
Result of Action
The primary result of (Hydrazinocarbonyl)ferrocene’s action is the induction of ferroptosis in cells . By inhibiting GPX4 and increasing ROS, the compound triggers lipid peroxidation and subsequent cell death . This effect is particularly potent in cancer cells, where the compound’s action can suppress tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Hydrazinocarbonyl)ferrocene. For instance, the compound’s stability in aqueous aerobic media and favorable electrochemical properties enhance its effectiveness . It’s important to note that the compound is air-sensitive and should be stored under inert gas
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (hydrazinocarbonyl)ferrocene typically involves the reaction of ferrocene carboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ferrocene carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{CID 91659119} ]
Industrial Production Methods: While specific industrial production methods for (hydrazinocarbonyl)ferrocene are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: CID 91659119 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the compound back to its ferrocene precursor.
Substitution: The hydrazinocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) derivatives, while substitution reactions can produce a variety of functionalized ferrocene compounds .
科学研究应用
CID 91659119 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and redox properties
相似化合物的比较
Ferrocenyl hydrazones: These compounds share a similar hydrazine linkage but differ in their substituents.
Ferrocenyl chalcones: These compounds have a chalcone moiety attached to the ferrocene core.
Ferrocenyl derivatives: Various derivatives with different functional groups attached to the ferrocene core.
Uniqueness: CID 91659119 is unique due to its specific hydrazinocarbonyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
12153-28-5 |
|---|---|
分子式 |
C11H12FeN2O |
分子量 |
244.07 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydrazinyl)methanolate;iron(2+) |
InChI |
InChI=1S/C6H8N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8-9H,7H2;1-5H;/q;-1;+2/p-1 |
InChI 键 |
LBAGSLUCDOXPDA-UHFFFAOYSA-M |
SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)NN.[Fe] |
规范 SMILES |
[CH-]1C=CC=C1.C1=CC(=C(NN)[O-])C=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



